4-Bromo-5-methoxypyridazine
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Overview
Description
4-Bromo-5-methoxypyridazine is a heterocyclic compound with the molecular formula C5H5BrN2O. It is a derivative of pyridazine, characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 5th position on the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methoxypyridazine typically involves the bromination of 5-methoxypyridazine. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid. The reaction is usually carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methoxypyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, or the compound can be reduced to remove the bromine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as dimethylformamide (DMF) or ethanol.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Formation of 4-amino-5-methoxypyridazine or 4-thio-5-methoxypyridazine.
Oxidation: Formation of 4-bromo-5-formylpyridazine.
Reduction: Formation of 5-methoxypyridazine.
Scientific Research Applications
4-Bromo-5-methoxypyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 4-Bromo-5-methoxypyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and methoxy group play crucial roles in its binding affinity and specificity. The exact molecular targets and pathways involved would vary based on the biological context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-5-chloropyridazine: Similar structure but with a chlorine atom instead of a methoxy group.
4-Bromo-5-methylpyridazine: Similar structure but with a methyl group instead of a methoxy group.
4-Bromo-5-nitropyridazine: Similar structure but with a nitro group instead of a methoxy group.
Uniqueness
4-Bromo-5-methoxypyridazine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications where specific electronic characteristics are desired, such as in the design of organic semiconductors or in medicinal chemistry for selective enzyme inhibition .
Properties
IUPAC Name |
4-bromo-5-methoxypyridazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2O/c1-9-5-3-8-7-2-4(5)6/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZBVUAWUPNLDP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=NC=C1Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784428-39-2 |
Source
|
Record name | 4-bromo-5-methoxypyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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